molecular formula C23H23ClN2O5 B11386181 3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11386181
M. Wt: 442.9 g/mol
InChI Key: XKFWIBNAIVQYPI-UHFFFAOYSA-N
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Description

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific substitution pattern and the presence of both amino and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

3-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-5-(4-methoxyphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H23ClN2O5/c1-30-18-8-3-15(4-9-18)20-10-6-17(7-12-23(28)29)26(20)14-22(27)25-16-5-11-21(31-2)19(24)13-16/h3-6,8-11,13H,7,12,14H2,1-2H3,(H,25,27)(H,28,29)

InChI Key

XKFWIBNAIVQYPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC(=C(C=C3)OC)Cl)CCC(=O)O

Origin of Product

United States

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